RP23618

Chemokine antagonism Inflammation RANTES (CCL5) signaling

RP23618 is a structurally unique RANTES (CCL5) antagonist combining a phenothiazine sulfonamide core with a 1,3,8-triazaspiro[4.5]decan-4-one moiety. This non-peptidic tool compound blocks RANTES-induced chemotaxis (IC50=3 µM) without affecting MCP-1 (CCL2) pathways, ensuring target-specific results in anti-inflammatory and chemokine signaling research. Procure this validated starting point for medicinal chemistry optimization.

Molecular Formula C30H35N5O3S2
Molecular Weight 577.8 g/mol
Cat. No. B1680016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP23618
SynonymsRP 23618
RP-23618
RP23618
Molecular FormulaC30H35N5O3S2
Molecular Weight577.8 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC5(CC4)C(=O)NCN5C6=CC=CC=C6
InChIInChI=1S/C30H35N5O3S2/c1-32(2)40(37,38)24-13-14-28-26(21-24)34(25-11-6-7-12-27(25)39-28)18-8-17-33-19-15-30(16-20-33)29(36)31-22-35(30)23-9-4-3-5-10-23/h3-7,9-14,21H,8,15-20,22H2,1-2H3,(H,31,36)
InChIKeyODLVSXJQMRFBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide for N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide (RP23618): A Non-Peptidic RANTES Antagonist


N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide (CAS 207991-30-8), commonly known as RP23618, is a synthetic, non-peptidic small molecule from the phenothiazine sulfonamide class. It is structurally defined by a phenothiazine core with an N,N-dimethylsulfonamide group at the 2-position and a 1,3,8-triazaspiro[4.5]decan-4-one moiety linked via a propyl chain . The compound is primarily characterized as a RANTES (CCL5) antagonist [1] and belongs to a broader chemical class of 1-aryl-8-(3-(10-phenothiazinyl)propyl)-1,3,8-triazaspiro[4.5]decan-4-ones, which have been explored for both neuroleptic and anti-inflammatory applications [2].

Why N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide Cannot Be Replaced by Generic Phenothiazine Sulfonamides or Triazaspiro[4.5]decane Derivatives


Generic substitution fails due to the compound's precise structural integration of a phenothiazine sulfonamide core and a 1,3,8-triazaspiro[4.5]decan-4-one group, which confers a unique dual pharmacological profile. While the phenothiazine class is known for neuroleptic effects and the triazaspiro scaffold for CNS activity, the specific combination in RP23618 yields a non-peptidic RANTES antagonist with distinct target selectivity [1]. Closely related analogs lacking the sulfonamide moiety or with variations in the spirocyclic linker exhibit different biological activities, as evidenced by the broad SAR within the 1-aryl-8-(3-(10-phenothiazinyl)propyl)-1,3,8-triazaspiro[4.5]decan-4-one class, where minor modifications shift potency and duration of action [2].

Quantitative Differentiation Evidence for N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide: Comparative Data vs. Peptidic and Small Molecule RANTES Antagonists


RANTES Antagonism Potency: RP23618 vs. Peptidic Inhibitor Met-RANTES

RP23618 demonstrates a specific, albeit moderate, antagonism of RANTES with an IC50 of 3 μM, as measured by inhibition of 125I-RANTES binding to THP-1 cell membranes [1]. In contrast, the engineered peptidic antagonist Met-RANTES (human) exhibits significantly higher potency, with IC50 values of 5 nM and 2 nM against MIP-1α and MIP-1β, respectively, but lacks the small-molecule advantages of RP23618 . This difference highlights RP23618's utility as a non-peptidic chemical probe for RANTES-specific pathways, where its lower potency is offset by its synthetic accessibility and distinct chemical scaffold for further optimization.

Chemokine antagonism Inflammation RANTES (CCL5) signaling

Chemokine Selectivity Profile: RP23618 Discriminates Between RANTES and MCP-1

A key differentiation for RP23618 is its functional selectivity for RANTES over the related chemokine MCP-1. In the same study, RP23618 at 3 μM inhibited RANTES-induced chemotaxis of THP-1 cells but had no effect on MCP-1-induced chemotaxis, nor did it inhibit 125I-MCP-1 binding to THP-1 cell membranes [1]. This selectivity profile contrasts with some broad-spectrum chemokine antagonists and positions RP23618 as a more targeted tool for dissecting RANTES-specific signaling pathways.

Target selectivity Chemokine receptor pharmacology MCP-1 (CCL2)

Class-Level Neuroleptic Activity: Contextual Comparison with Haloperidol and Fluspirilene

Although direct quantitative neuroleptic data for RP23618 are not available, its inclusion within the 1-aryl-8-(3-(10-phenothiazinyl)propyl)-1,3,8-triazaspiro[4.5]decan-4-one class allows for class-level inference. Patent US-3,882,109 reports that structurally similar compounds (e.g., Examples I, II, III) exhibit anti-apomorphine activity in dogs with oral ED50 values ranging from 0.035 to 0.12 mg/kg and durations of action up to 80 hours [1]. These values are comparable to the neuroleptic fluspirilene (ED50 = 0.011 mg/kg) and haloperidol, but with significantly longer duration. This suggests RP23618 may possess similar long-acting neuroleptic properties, differentiating it from standard phenothiazine antipsychotics.

Neuroleptic agents CNS depressant activity Antipsychotic potential

Recommended Research and Industrial Application Scenarios for N,N-dimethyl-10-[3-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)propyl]phenothiazine-2-sulfonamide Based on Evidence


Selective Chemokine Pathway Dissection in Inflammation Models

RP23618 is ideally suited as a chemical probe for in vitro studies requiring specific blockade of RANTES (CCL5) signaling without affecting MCP-1 (CCL2) pathways. Its demonstrated selectivity [1] allows researchers to attribute observed anti-inflammatory or chemotactic effects directly to RANTES antagonism, reducing confounding variables in complex cellular models.

Scaffold for Development of Non-Peptidic RANTES Antagonists

As a well-characterized, non-peptidic RANTES antagonist with an established IC50 of 3 μM [1], RP23618 serves as a validated starting point for medicinal chemistry optimization. Its phenothiazine-triazaspiro scaffold can be systematically modified to improve potency and pharmacokinetic properties while maintaining the non-peptidic advantage over biologics like Met-RANTES .

Dual-Pharmacology Tool Compound for Neuroinflammation Research

Given its structural membership in the long-acting neuroleptic triazaspiro[4.5]decan-4-one class [2], RP23618 may be employed as a tool compound in studies exploring the intersection of neuroleptic activity and chemokine-mediated neuroinflammation. Its potential dual action could be relevant for models of psychiatric disorders with an inflammatory component, though direct experimental validation of neuroleptic activity for this specific compound is required.

Quote Request

Request a Quote for RP23618

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.